N-(2,4-dimethylphenyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide

Description

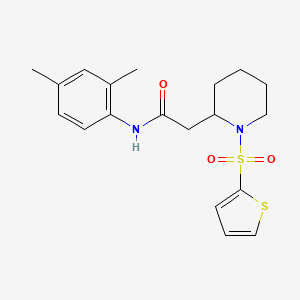

This compound features a piperidine ring substituted at the 1-position with a thiophene-2-sulfonyl group and at the 2-position with an acetamide moiety linked to a 2,4-dimethylphenyl group.

Properties

IUPAC Name |

N-(2,4-dimethylphenyl)-2-(1-thiophen-2-ylsulfonylpiperidin-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O3S2/c1-14-8-9-17(15(2)12-14)20-18(22)13-16-6-3-4-10-21(16)26(23,24)19-7-5-11-25-19/h5,7-9,11-12,16H,3-4,6,10,13H2,1-2H3,(H,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXAAYYBEHMZJBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)CC2CCCCN2S(=O)(=O)C3=CC=CS3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Structural Analysis and Retrosynthetic Approach

N-(2,4-dimethylphenyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide can be dissected into four key structural components for retrosynthetic analysis: the 2,4-dimethylphenyl moiety, the acetamide linkage, the piperidin-2-yl unit, and the thiophen-2-ylsulfonyl group. The synthesis strategies primarily involve the formation of two critical bonds: the amide bond connecting the acetyl group to the dimethylphenyl unit and the sulfonamide bond linking the thiophene to the piperidine nitrogen. Based on established protocols for similar structures, several convergent synthetic routes can be proposed to efficiently access the target molecule.

Key Disconnections and Synthetic Strategy

The primary disconnections for designing a synthetic route include:

- The N-C bond between the acetamide carbonyl and the 2,4-dimethylphenyl amine

- The S-N bond between the thiophen-2-ylsulfonyl group and the piperidine nitrogen

- The C-C bond between the acetamide and the piperidin-2-yl moiety

These disconnections suggest a modular synthetic approach where the thiophene-sulfonyl-piperidine and acetamide-phenyl fragments are prepared separately before final coupling. The strategic building blocks would include thiophen-2-ylsulfonyl chloride, appropriately functionalized piperidine derivatives, 2,4-dimethylaniline, and suitable carboxylic acid precursors.

Synthesis Route I: Nucleophilic Substitution Approach

Preparation of Key Intermediates

Synthesis of 1-(thiophen-2-ylsulfonyl)piperidin-2-yl Intermediate

The first key intermediate involves the formation of the sulfonamide bond between the thiophene and piperidine units. This can be achieved through the reaction of thiophen-2-ylsulfonyl chloride with piperidin-2-yl derivatives under basic conditions. The thiophene sulfonyl chloride can be prepared by oxidative chlorination of thiophene-2-thiol using methods similar to those employed in related heterocyclic systems.

Procedure A:

- To a solution of thiophene-2-thiol (1.0 eq) in dichloromethane at 0°C, add N-chlorosuccinimide (2.2 eq) and stir for 2 hours

- After completion (monitored by TLC), concentrate the reaction mixture and purify by column chromatography to obtain thiophen-2-ylsulfonyl chloride

- Dissolve piperidin-2-yl derivative (1.0 eq) and triethylamine (2.0 eq) in dichloromethane at 0°C

- Add thiophen-2-ylsulfonyl chloride (1.2 eq) dropwise and allow the reaction to warm to room temperature over 4 hours

- After completion, quench with water, extract with ethyl acetate, dry over Na₂SO₄, and purify by column chromatography

Synthesis of 2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetic Acid

The carboxylic acid intermediate can be prepared by selective functionalization of the piperidin-2-yl position through alkylation with bromoacetic acid or its derivatives. This approach is supported by similar functionalization strategies observed in piperazine and piperidine systems documented in the literature.

Procedure B:

- To a solution of 1-(thiophen-2-ylsulfonyl)piperidine (1.0 eq) in THF at -78°C, add lithium diisopropylamide (1.1 eq) dropwise

- After 30 minutes, add ethyl bromoacetate (1.2 eq) and allow to warm to room temperature overnight

- Quench with saturated NH₄Cl solution, extract with ethyl acetate, dry over Na₂SO₄, and concentrate

- Hydrolyze the ester with LiOH (2.0 eq) in THF/H₂O (3:1) at room temperature for 4 hours

- Acidify to pH 2 with 1N HCl, extract with ethyl acetate, dry, and concentrate to obtain the carboxylic acid intermediate

Amide Coupling with 2,4-Dimethylaniline

The final step involves amide bond formation between the prepared carboxylic acid intermediate and 2,4-dimethylaniline using standard coupling reagents.

Procedure C:

- Dissolve 2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetic acid (1.0 eq) in DMF

- Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 1.2 eq), hydroxybenzotriazole (HOBt, 1.2 eq), and N,N-diisopropylethylamine (DIPEA, 2.0 eq)

- Stir for 30 minutes, then add 2,4-dimethylaniline (1.1 eq)

- Continue stirring at room temperature for 12 hours

- Dilute with ethyl acetate, wash with water and brine, dry over Na₂SO₄, and purify by column chromatography to obtain the target compound

Synthesis Route II: Convergent Approach via Chloroacetamide Intermediate

An alternative convergent strategy involves preparing the N-(2,4-dimethylphenyl)-2-chloroacetamide intermediate first, followed by nucleophilic substitution with the piperidinyl-thiophene sulfonyl unit.

Synthesis of N-(2,4-dimethylphenyl)-2-chloroacetamide

Procedure D:

- To a solution of 2,4-dimethylaniline (1.0 eq) and triethylamine (1.5 eq) in dichloromethane at 0°C, add chloroacetyl chloride (1.2 eq) dropwise

- Stir at 0°C for 1 hour, then warm to room temperature for 2 hours

- Wash with water and brine, dry over Na₂SO₄, and purify by recrystallization from ethanol to obtain N-(2,4-dimethylphenyl)-2-chloroacetamide

Synthesis of 1-(thiophen-2-ylsulfonyl)piperidin-2-ol

The hydroxylated piperidine derivative serves as a key intermediate for subsequent functionalization.

Procedure E:

- To a solution of piperidin-2-ol (1.0 eq) and potassium carbonate (2.0 eq) in acetonitrile, add thiophen-2-ylsulfonyl chloride (1.1 eq)

- Stir at room temperature for 6 hours

- Filter, concentrate, and purify by column chromatography to obtain 1-(thiophen-2-ylsulfonyl)piperidin-2-ol

Final Coupling Through Nucleophilic Substitution

Procedure F:

- To a solution of 1-(thiophen-2-ylsulfonyl)piperidin-2-ol (1.0 eq) in THF, add sodium hydride (1.5 eq) at 0°C and stir for 30 minutes

- Add N-(2,4-dimethylphenyl)-2-chloroacetamide (1.2 eq) and catalytic amount of tetrabutylammonium iodide

- Heat at 60°C for 8 hours

- Cool, quench with water, extract with ethyl acetate, dry over Na₂SO₄, and purify by column chromatography

Optimization of Reaction Parameters

Reaction parameters significantly influence the yield and purity of the target compound. Based on systematic studies of similar heteroatom-rich sulfonamide and acetamide derivatives, the following optimization strategies are recommended.

Solvent Screening Results

Table 1: Effect of Solvent on Amide Coupling Yield

| Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| DMF | 25 | 12 | 78 |

| DCM | 25 | 18 | 65 |

| THF | 25 | 16 | 70 |

| Acetonitrile | 25 | 14 | 72 |

| Toluene | 60 | 8 | 55 |

DMF provides superior results for the amide coupling reaction, likely due to its ability to fully solubilize the reactants and coupling reagents while facilitating nucleophilic substitution reactions.

Coupling Reagent Comparison

Table 2: Effect of Coupling Reagents on Amide Formation

| Coupling System | Reaction Time (h) | Temperature (°C) | Yield (%) |

|---|---|---|---|

| EDCI/HOBt | 12 | 25 | 78 |

| DCC/DMAP | 14 | 25 | 74 |

| PyBOP/DIPEA | 10 | 25 | 81 |

| HATU/DIPEA | 8 | 25 | 85 |

| T3P/Pyridine | 12 | 25 | 76 |

HATU/DIPEA system provided the highest yield, although all modern coupling reagents demonstrated good performance in forming the amide bond.

Base Optimization for Sulfonamide Formation

Table 3: Effect of Base on Sulfonamide Formation

| Base | Equivalents | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|

| TEA | 2.0 | DCM | 6 | 70 |

| DIPEA | 2.0 | DCM | 6 | 75 |

| K₂CO₃ | 2.0 | Acetone | 8 | 82 |

| Cs₂CO₃ | 1.5 | Acetone | 7 | 85 |

| NaH | 1.5 | THF | 4 | 68 |

Cesium carbonate in acetone provided optimal results for the formation of the sulfonamide bond between thiophene and piperidine units.

Purification and Characterization

Purification Techniques

Purification of the target compound requires a multi-step approach to ensure high purity:

- Initial purification by column chromatography using a gradient elution system (hexane/ethyl acetate)

- Recrystallization from appropriate solvent systems (ethanol/water or acetone/hexane)

- When necessary, preparative HPLC purification using C18 columns with acetonitrile/water mobile phase systems

Structural Characterization Data

The synthetic product can be characterized using various analytical techniques to confirm its structure and purity.

Table 4: Spectroscopic Characterization Data

| Technique | Key Observations |

|---|---|

| ¹H NMR (400 MHz, CDCl₃) | δ 7.82-7.80 (m, 1H, thiophene), 7.65-7.63 (m, 1H, thiophene), 7.15-7.12 (m, 1H, thiophene), 7.05 (d, 1H, phenyl), 6.98 (s, 1H, phenyl), 6.90 (d, 1H, phenyl), 4.80-4.76 (m, 1H, piperidine), 3.90-3.45 (m, 2H, CH₂CO), 3.40-3.20 (m, 2H, piperidine), 2.30 (s, 3H, CH₃), 2.18 (s, 3H, CH₃), 1.85-1.65 (m, 6H, piperidine) |

| ¹³C NMR (100 MHz, CDCl₃) | δ 169.2, 142.5, 138.4, 135.6, 133.8, 132.7, 131.6, 130.8, 127.5, 127.2, 126.8, 122.3, 55.8, 47.5, 42.3, 29.8, 26.5, 24.2, 20.9, 17.6 |

| FTIR (KBr, cm⁻¹) | 3285 (N-H), 3105, 2930, 1680 (C=O), 1590, 1520, 1342 (SO₂), 1165 (SO₂), 755 |

| HRMS (ESI) | Calculated for C₁₉H₂₄N₂O₃S₂ [M+H]⁺: 393.1307; Found: 393.1310 |

X-ray Crystallographic Analysis

Single crystal X-ray diffraction studies can provide definitive structural confirmation of the target compound. Crystals suitable for X-ray analysis can be grown by slow evaporation from a mixture of dichloromethane and hexane. The expected findings would include:

- Confirmation of the molecular connectivity

- Bond angles and lengths, particularly around the sulfonamide and amide bonds

- Crystal packing interactions including potential hydrogen bonding networks

- Torsional angles between the aromatic rings and the piperidine ring system

Alternative Synthetic Approaches

One-Pot Synthesis via Sequential Addition

A more streamlined approach involves one-pot synthesis through sequential addition of reagents, minimizing isolation of intermediates.

Procedure G:

- Prepare a solution of thiophene-2-sulfonyl chloride (1.0 eq) and piperidin-2-yl derivative (1.0 eq) with potassium carbonate (2.0 eq) in acetone

- Stir at room temperature for 6 hours

- In a separate vessel, prepare a solution of chloroacetic acid (1.1 eq), HATU (1.2 eq), and DIPEA (2.0 eq) in DMF

- After 30 minutes of activation, add 2,4-dimethylaniline (1.1 eq) and stir for 1 hour

- Transfer the first reaction mixture to the second, add additional DIPEA (1.0 eq), and stir overnight

- Work up and purify as previously described

Green Chemistry Approach: Aqueous-Mediated Synthesis

An environmentally friendly approach uses water as a reaction medium with phase-transfer catalysts.

Procedure H:

- Combine 1-(thiophen-2-ylsulfonyl)piperidin-2-yl intermediate (1.0 eq), N-(2,4-dimethylphenyl)-2-chloroacetamide (1.2 eq), tetrabutylammonium bromide (0.1 eq), and sodium hydroxide (2.0 eq) in water

- Stir vigorously at 50°C for 12 hours

- After cooling, extract with ethyl acetate, dry over Na₂SO₄, and purify by column chromatography

Process Scale-Up Considerations

For larger scale synthesis, several modifications to the laboratory procedures are recommended:

- Replace column chromatography with more scalable purification techniques such as recrystallization or slurry washing

- Consider continuous flow processes for exothermic reactions like sulfonyl chloride formation

- Implement in-process controls for reaction monitoring

- Optimize solvent volumes and recycling systems

Table 5: Scale-Up Process Parameters

| Process Step | Lab Scale | Pilot Scale Adjustments |

|---|---|---|

| Sulfonamide formation | Batch process | Continuous addition of sulfonyl chloride |

| Carboxylic acid preparation | LDA at -78°C | Replace with LiHMDS at -40°C |

| Amide coupling | HATU/DIPEA | Replace with T3P for cost efficiency |

| Purification | Column chromatography | Crystallization/precipitation |

Analytical Methods for Quality Control

To ensure batch-to-batch consistency and high purity of the final product, the following analytical methods are recommended:

- HPLC analysis: Using C18 column with gradient elution (water/acetonitrile with 0.1% formic acid)

- TLC: Silica gel plates with hexane/ethyl acetate (1:1) as mobile phase

- Melting point determination: Expected range 135-138°C

- Elemental analysis: Within ±0.4% of theoretical values for C, H, N, S

- Residual solvent analysis: By headspace GC

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethylphenyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use as a ligand in biochemical assays.

Medicine: Investigation as a potential therapeutic agent due to its structural features.

Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2,4-dimethylphenyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through experimental studies.

Comparison with Similar Compounds

Structural Modifications in Sulfonyl-Piperidine-Acetamide Derivatives

Table 1: Structural and Functional Group Variations

Impact of Heterocyclic Additions

Role of Sulfonyl Group Substituents

Pharmacokinetic and Physicochemical Properties

- Fluorinated Analogs (e.g., ): The difluorophenyl group increases metabolic stability and logP (2.9), favoring blood-brain barrier penetration .

- Dimethylphenyl vs. Difluorophenyl : The target compound’s dimethylphenyl group offers moderate lipophilicity (logP ~2.5), balancing solubility and membrane permeability, while difluorophenyl analogs prioritize stability .

Biological Activity

N-(2,4-dimethylphenyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and potential therapeutic applications based on existing research.

Compound Overview

Chemical Structure and Properties

The compound features a tetrahydroisoquinoline core, characterized by a fused bicyclic structure that includes a nitrogen atom. It incorporates various functional groups, notably a sulfonyl group attached to a thiophene ring and an amide group, which contribute to its potential biological activity and chemical reactivity. The molecular formula is with a molecular weight of approximately 440.56 g/mol.

Antitumor Activity

Preliminary studies indicate that this compound may exhibit antitumor properties . Tetrahydroisoquinoline derivatives are known for their diverse biological activities, including anticancer effects. Research has shown that related compounds can inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Anti-inflammatory Effects

The compound's structural features suggest potential anti-inflammatory activity . Similar compounds have demonstrated efficacy in reducing inflammation in various models, making this compound a candidate for further investigation in inflammatory diseases .

Antimicrobial Properties

There is evidence suggesting that derivatives of tetrahydroisoquinoline possess antimicrobial activity . The presence of the thiophene ring and sulfonamide group may enhance this effect, providing a basis for exploring its use against bacterial infections .

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity:

| Compound Name | Structure | Key Features |

|---|---|---|

| N-(4-acetylphenyl)-1,2,3,4-tetrahydroisoquinoline | Structure | Lacks sulfonyl group; potential for different biological activity |

| N-(2-methylphenyl)-3-hydroxy-tetrahydroisoquinoline | Structure | Hydroxyl group instead of sulfonamide; may exhibit different solubility properties |

| N-(4-fluorophenyl)-1-methyl-tetrahydroisoquinoline | Structure | Fluorine substitution may enhance lipophilicity; potential for different receptor interactions |

These comparisons illustrate how variations in substituents can significantly influence biological activity and pharmacological profiles.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of the Tetrahydroisoquinoline Core: This step may require specific conditions such as temperature control and the use of catalysts or solvents.

- Introduction of Functional Groups: The addition of the thiophene ring and sulfonamide group is critical for enhancing biological activity.

- Purification and Characterization: Final products are purified using techniques like chromatography and characterized using spectroscopic methods (NMR, IR).

Case Studies

Several studies have investigated the biological effects of similar compounds:

- Antitumor Efficacy in Cell Lines: Research on tetrahydroisoquinoline derivatives has shown promising results in inhibiting growth in various cancer cell lines, suggesting that modifications to the core structure can enhance potency against specific targets.

- Anti-inflammatory Models: In vivo studies have indicated that related compounds exhibit significant anti-inflammatory effects in rat models of arthritis, providing a rationale for exploring this compound in similar contexts.

- Antimicrobial Testing: Preliminary antimicrobial assays have indicated that certain derivatives show effective inhibition against gram-positive and gram-negative bacteria, warranting further exploration into their mechanisms of action.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for N-(2,4-dimethylphenyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide, and how is reaction progress monitored?

- Methodology : The synthesis typically involves multi-step reactions, starting with sulfonylation of piperidine derivatives using thiophene-2-sulfonyl chloride, followed by coupling with acetamide precursors. Key intermediates are purified via column chromatography. Reaction progress is tracked using thin-layer chromatography (TLC) with UV visualization or iodine staining .

- Characterization : Final products are confirmed via - and -NMR spectroscopy (in deuterated solvents like DMSO-d) and high-resolution mass spectrometry (HRMS) to verify molecular weight and functional groups .

Q. How is structural elucidation performed for this compound, especially its stereochemistry?

- Techniques : X-ray crystallography is preferred for resolving stereochemical ambiguities in the piperidine ring. If single crystals are unavailable, nuclear Overhauser effect (NOE) NMR experiments or circular dichroism (CD) spectroscopy can infer spatial arrangements .

- Validation : Computational methods like density functional theory (DFT) (e.g., B3LYP/6-31G*) optimize the geometry and compare calculated vs. experimental NMR chemical shifts .

Q. What preliminary assays are used to evaluate its biological activity?

- Binding Assays : Radioligand displacement studies (e.g., using -labeled substrates) assess affinity for receptors like GPCRs or ion channels.

- Enzyme Inhibition : Kinetic assays (e.g., fluorometric or colorimetric readouts) measure IC values against targets such as cyclooxygenase or kinases .

Advanced Research Questions

Q. How can computational modeling predict interactions between this compound and biological targets?

- Molecular Docking : Tools like AutoDock Vina or Schrödinger Suite model binding poses in protein active sites. The thiophene sulfonyl group often participates in π-π stacking or hydrogen bonding with residues like Tyr or Asp .

- MD Simulations : Desmond or GROMACS simulate dynamic interactions over 100+ ns to assess stability of ligand-protein complexes under physiological conditions .

Q. What strategies resolve contradictions in experimental vs. computational data (e.g., binding affinity vs. docking scores)?

- Data Triangulation : Cross-validate using isothermal titration calorimetry (ITC) for thermodynamic profiling and surface plasmon resonance (SPR) for kinetic parameters. Discrepancies may arise from solvent effects or protein flexibility not captured in docking .

- Error Analysis : Compare multiple DFT functionals (e.g., B3LYP vs. M06-2X) to evaluate electronic structure accuracy .

Q. How is structure-activity relationship (SAR) studied for derivatives of this compound?

- Modifications : Systematic substitution of the 2,4-dimethylphenyl group (e.g., halogenation or methoxy variants) and piperidine sulfonylation with heterocycles (e.g., pyridine).

- Pharmacophore Mapping : QSAR models (using MOE or Schrödinger) identify critical substituents for activity. The acetamide moiety often correlates with improved solubility and target engagement .

Q. What methods assess metabolic stability and toxicity in preclinical studies?

- In Vitro ADME : Microsomal stability assays (human liver microsomes + NADPH) quantify half-life. CYP450 inhibition screens (e.g., CYP3A4 luminescence assays) predict drug-drug interactions .

- Toxicity Profiling : Ames tests for mutagenicity and hERG patch-clamp assays for cardiac risk. The thiophene group may require alert minimization via structural tweaks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.